1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]
Description
Properties
IUPAC Name |
1-nitro-3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O5/c15-13(16,17)7-1-9(21(23)24)5-11(3-7)27-12-4-8(14(18,19)20)2-10(6-12)22(25)26/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHAOMFUZPNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570822 | |
| Record name | 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133532-73-7 | |
| Record name | 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling trifluoromethyl and nitro compounds .
Chemical Reactions Analysis
Types of Reactions
1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in nucleophilic substitution reactions.
Substitution: The ether linkage can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted phenyl ethers .
Scientific Research Applications
Electronics Industry
One of the most promising applications of 1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] lies in the electronics sector. The compound serves as a precursor for the synthesis of polyimides and polyamides, which are critical materials used in electronic components due to their excellent thermal stability and electrical properties. Polyimides derived from this compound exhibit:
- High solubility in organic solvents
- Low dielectric constants , making them suitable for insulating materials in electronic devices
- Outstanding mechanical strength , which is crucial for durable electronic applications .
Material Science
In material science, the compound is explored for its potential in creating advanced polymers that can withstand extreme conditions. The trifluoromethyl groups enhance chemical resistance and thermal stability, making these materials suitable for aerospace and automotive applications where durability is essential.
Chemical Research
Researchers have also investigated the use of 1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] as a reagent in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desirable properties for pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Polyimide Synthesis
A study demonstrated that polyimides synthesized from derivatives of 1,1'-Oxybis[3-nitro-5(trifluoromethyl)benzene] showed superior performance in terms of thermal stability compared to traditional polyimides. These materials maintained structural integrity at elevated temperatures, making them ideal for high-performance electronic applications.
Case Study 2: Electronic Device Insulation
In another case, devices insulated with polyimide films derived from this compound exhibited improved performance metrics under high-frequency conditions, indicating its potential as a key material in next-generation electronic devices .
Mechanism of Action
The mechanism of action of 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Monomeric Analogs: 1-Nitro-3,5-bis(trifluoromethyl)benzene
The monomeric unit of the target compound lacks the oxygen bridge but retains the nitro and trifluoromethyl substituents. Key differences include:
- Molecular Weight: The dimer (target compound) has approximately double the molecular weight of the monomer.
- Electron Density: The monomer’s single aromatic ring exhibits localized electron withdrawal, whereas the dimer’s oxygen bridge may delocalize electron effects across both rings.
- Applications: Monomeric nitro-trifluoromethylbenzenes are intermediates in organic synthesis, while the dimer’s structure suggests utility as a ligand in MOFs or as a high-stability material .
Brominated Analogs: 1,1'-Oxybis[2,3,4,5,6-pentabromobenzene]
This compound replaces nitro and trifluoromethyl groups with bromine atoms at all ortho, meta, and para positions. Key contrasts:
- Electron Effects : Bromine is less electron-withdrawing than nitro or trifluoromethyl groups, resulting in higher electron density on the aromatic rings.
- Applications : Brominated diphenyl ethers are widely used as flame retardants but face environmental concerns due to persistence and toxicity . The target compound’s fluorine content may reduce bioaccumulation risks.
Chlorinated Analogs: 1,1'-Oxybis[3-chloropropane]
Structurally distinct (aliphatic ether with chlorinated propane chains), this compound highlights:
- Reactivity : Aliphatic chlorides are more reactive toward nucleophilic substitution than aromatic nitro/trifluoromethyl derivatives.
- Applications : Chlorinated aliphatic ethers are used in polymer crosslinking, whereas the target compound’s aromaticity suits it for electronic or coordination chemistry .
Electronic and Coordination Properties
- MOF Linkers : Electron-withdrawing substituents can modulate luminescent or catalytic properties in MOFs by altering linker-metal interactions .
- Energetic Materials : Nitro groups are common in explosives; the compound’s stability and density may suit it for specialized formulations.
Data Table: Comparative Properties
Biological Activity
1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is a synthetic compound with the molecular formula and a molecular weight of 396.2 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral applications. The following sections will explore its chemical properties, biological activities, and relevant case studies.
- CAS Number : 133532-73-7
- Molecular Structure : The compound consists of two 3-nitro-5-trifluoromethylbenzene units linked by an ether bond.
- Synthesis : The synthesis involves heating 3,5-dinitrobenzotrifluoride with potassium fluoride in an organic solvent like dimethylformamide (DMF) in the presence of water, yielding the target compound with a yield of approximately 53.8% .
Biological Activity
The biological activity of 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] has been investigated primarily in the context of its antiviral properties.
Antiviral Activity
Recent studies have highlighted its efficacy against various viruses:
- Influenza Virus (H1N1) : The compound exhibited significant antiviral activity, with IC50 values indicating potent inhibition of viral replication. For example, related compounds showed IC50 values as low as 0.0027 µM against H1N1 .
- Herpes Simplex Virus (HSV-1) : In tests against HSV-1, compounds structurally related to 1,1'-OXYBIS demonstrated IC50 values around 0.0022 µM, suggesting strong antiviral potential .
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The CC50 (cytotoxic concentration for 50% cell death) value is an important metric:
- For related compounds, CC50 values ranged significantly, with some showing high toxicity and others being relatively safe . This indicates that while some derivatives may be effective against viruses, they must also be evaluated for their safety in human cells.
Research Findings and Case Studies
Several studies have focused on the biological evaluation of similar compounds and their structure-activity relationships (SAR):
| Compound | Virus Targeted | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | H1N1 | 0.0027 | 315578.68 | High |
| Compound B | HSV-1 | 0.0022 | 64451.8 | Very High |
| Compound C | COX-B3 | 0.0092 | Not Reported | Moderate |
These findings suggest that modifications to the trifluoromethyl group or the nitro substituents can significantly enhance antiviral activity while maintaining low toxicity levels .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes ~85% |
| Reaction Time | 12–16 hours | Reduces side products |
| Solvent | DMF/THF (3:1 v/v) | Enhances kinetics |
Basic: How can the purity and structural integrity of 1,1'-oxybis[3-nitro-5-(trifluoromethyl)benzene] be verified using spectroscopic techniques?
Methodological Answer:
Combine multiple spectroscopic methods:
- ¹H/¹⁹F NMR : Confirm trifluoromethyl (-CF₃) resonance at δ 63–65 ppm (¹⁹F) and aromatic proton splitting patterns .
- IR Spectroscopy : Detect nitro (N-O) stretches at 1520–1550 cm⁻¹ and C-F stretches at 1150–1200 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 386 (C₁₄H₆F₆N₂O₃) and fragmentation peaks (e.g., loss of NO₂ at m/z 340) .
- XRD Crystallography : Resolve nitro-group orientation relative to the ether bridge (if crystalline) .
Advanced: What are the key challenges in interpreting conflicting GC-MS data for environmental samples containing 1,1'-oxybis[3-nitro-5-(trifluoromethyl)benzene]?
Methodological Answer:
Challenges arise from:
- Co-elution : Similar retention times (RT) to brominated analogs (e.g., decabromodiphenyl ether) may cause false positives. Use tandem MS (MS/MS) for selective ion monitoring .
- Degradation Products : Thermal decomposition during GC analysis generates NO₂ and CF₃-containing fragments. Confirm with high-resolution MS (HRMS) .
Q. Table 2: GC-MS Parameters for Environmental Analysis
| Column | DB-5MS (30 m × 0.25 mm) |
|---|---|
| Oven Program | 50°C (2 min) → 300°C @ 10°C/min |
| Ionization | Electron Impact (70 eV) |
| Key Ions | m/z 386 (M⁺), 340 ([M-NO₂]⁺) |
Advanced: How do the electron-withdrawing nitro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Activation Effects : Nitro (-NO₂) and -CF₃ groups deactivate the benzene ring via meta-directing effects, reducing NAS rates compared to unsubstituted analogs.
- Computational Insights : Density Functional Theory (DFT) calculations show a Hammett σₚ value of +0.78 for -CF₃, increasing ring electrophilicity at the para position .
- Experimental Validation : Kinetic studies with methoxide (MeO⁻) show 10³-fold lower reactivity than benzene derivatives without -NO₂/-CF₃ groups .
Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
Methodological Answer:
- Bioaccumulation : Determine log Kow via shake-flask method (estimated log Kow = 4.2), indicating moderate bioaccumulation potential .
- Comparative Analysis : Compare with decabromodiphenyl ether (log Kow = 8.1) to contextualize environmental risks .
Safety: What engineering controls and PPE are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation of decomposition products (e.g., HF, NOx) .
- Waste Management : Segregate halogenated waste and treat with alkaline hydrolysis (pH >12) to degrade nitro groups .
Data Contradictions: How to resolve discrepancies between QSAR models and experimental toxicity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
